molecular formula C11H11NO3S B14915424 Methyl 3-methylquinoline-8-sulfonate

Methyl 3-methylquinoline-8-sulfonate

Cat. No.: B14915424
M. Wt: 237.28 g/mol
InChI Key: UJGJIMPZHQBQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methylquinoline-8-sulfonate (CAS# NA) is a sulfonate ester derived from the quinoline scaffold, characterized by a methyl group at position 3 and a sulfonate ester at position 6. Its molecular formula is C₁₁H₁₁NO₃S, with a molecular weight of 237.27 g/mol . This compound is structurally significant in pharmaceutical chemistry, particularly as an intermediate or impurity in the synthesis of thrombin inhibitors like Argatroban . Its sulfonate group enhances solubility in polar organic solvents, while the quinoline core provides a rigid aromatic framework for further functionalization.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 3-methylquinoline-8-sulfonate

InChI

InChI=1S/C11H11NO3S/c1-8-6-9-4-3-5-10(11(9)12-7-8)16(13,14)15-2/h3-7H,1-2H3

InChI Key

UJGJIMPZHQBQLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)OC)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methylquinoline-8-sulfonate typically involves the sulfonation of 3-methylquinoline. One common method starts with 2-aminobenzenesulfonic acid, which undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid. This intermediate is then treated with bis(trichloromethyl) carbonate as a chlorinating agent to produce 3-methylquinoline-8-sulfonyl chloride . Finally, methylation of this intermediate yields this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases and ensuring safety and environmental protection .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylquinoline-8-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted quinoline derivatives .

Scientific Research Applications

Methyl 3-methylquinoline-8-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methylquinoline-8-sulfonate involves its interaction with various molecular targets. As a sulfonate ester, it can act as an alkylating agent, reacting with nucleophiles within the intracellular milieu. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 3-methylquinoline-8-sulfonate
  • Molecular Formula: C₁₂H₁₃NO₃S
  • Molecular Weight : 251.3 g/mol
  • This compound is also listed as an impurity in Argatroban synthesis, emphasizing its role in process optimization .
3-Methylquinoline-8-sulfonyl Chloride
  • Molecular Formula : C₁₀H₉ClN₂O₂S
  • Molecular Weight : 240.7 g/mol
  • Key Differences : The sulfonyl chloride group replaces the sulfonate ester, making it highly reactive. This intermediate is pivotal in synthesizing sulfonamide derivatives for drug discovery (e.g., anticancer and neurodegenerative agents) . Its solubility in dichloromethane and acetone facilitates use in organic synthesis .
3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline
  • Structure: Features a 4-chlorophenylsulfonyl group and a piperidinylamino substituent .
  • Key Differences: The bulky 4-chlorophenyl group and tertiary amine enhance binding affinity in biological systems.
3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline
  • Structure : Incorporates a phenylsulfonyl group and a piperazine ring .
  • Key Differences : The phenylsulfonyl moiety and piperazine substituent optimize interactions with target proteins (e.g., serotonin receptors), highlighting its use in neurological drug development .
8-Quinolinyl Triflate (Trifluoromethanesulfonate)
  • Molecular Formula: C₁₀H₆F₃NO₃S
  • Molecular Weight : 277.216 g/mol
  • Key Differences : The triflate group (CF₃SO₃⁻) imparts superior leaving-group ability, making it valuable in palladium-catalyzed cross-coupling reactions. Its higher molecular weight and fluorinated structure enhance stability under harsh conditions .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Solubility Reactivity/Applications
Methyl 3-methylquinoline-8-sulfonate 237.27 Polar organic solvents (inferred) Intermediate in Argatroban synthesis; impurity control
Ethyl 3-methylquinoline-8-sulfonate 251.3 Similar to methyl ester Analogous role in pharmaceutical synthesis
3-Methylquinoline-8-sulfonyl chloride 240.7 Dichloromethane, acetone Precursor for sulfonamide drugs
8-Quinolinyl triflate 277.216 Fluorinated solvents (inferred) Cross-coupling reactions; catalyst systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.